

Technical Guide: Safety and Handling of (6-Methoxy-1H-indol-3-yl)methanamine

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Compound of Interest

Compound Name: (6-Methoxy-1H-indol-3-yl)methanamine

Cat. No.: B591787

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling guidelines for **(6-Methoxy-1H-indol-3-yl)methanamine** (CAS No. 887582-58-3). The information is intended for use by qualified individuals in research and drug development settings.

Chemical and Physical Properties

(6-Methoxy-1H-indol-3-yl)methanamine, with the molecular formula $C_{10}H_{12}N_2O$, is an indole derivative.^[1] While specific, experimentally determined physical properties are not widely published, related compounds suggest it is likely a solid at room temperature.^[2]

Property	Value	Reference
CAS Number	887582-58-3	^[1] ^[3]
Molecular Formula	$C_{10}H_{12}N_2O$	^[1]
Molecular Weight	176.22 g/mol	^[1]

Hazard Identification and Safety Precautions

While a comprehensive Safety Data Sheet (SDS) with quantitative toxicological data for **(6-Methoxy-1H-indol-3-yl)methanamine** is not publicly available, information for structurally

similar compounds, such as 6-Methoxyindole, provides critical safety guidance. The primary hazards are expected to be related to skin, eye, and respiratory irritation.[4]

Hazard Statements:[4]

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:[4]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Based on the hazard profile of similar indole compounds, the following safety measures are recommended.

Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn at all times. [5]
- Skin and Body Protection: A lab coat or other protective clothing is required. In cases of potential significant exposure, a chemical-resistant apron or suit may be necessary.[5]
- Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[5]

Handling and Storage

- Handling: Avoid generating dust. Use only non-sparking tools. Keep away from heat, sparks, and open flames.[5] Ground and bond containers and receiving equipment to prevent static discharge.[5] Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents. The compound may be light-sensitive and should be stored accordingly.[6]

First Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
- Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops and persists.[5]
- Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]
- Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis of **(6-Methoxy-1H-indol-3-yl)methanamine** are not readily available in published literature. However, general methods for the synthesis of substituted indoles can be adapted.

General Synthetic Approach

A plausible synthetic route could involve the following key steps, derived from methodologies for similar compounds:

- Preparation of a 6-methoxyindole precursor: This could start from commercially available materials and involve standard indole synthesis methods like the Fischer, Bischler, or Hemetsberger indole synthesis.[7]

- Introduction of the aminomethyl group at the C3 position: This is a common functionalization for indoles. One potential method involves a Mannich-type reaction or the reduction of a 3-cyano or 3-nitrovinyl intermediate.

A specific, though not fully detailed, approach could adapt the synthesis of related 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives.[8] This would involve:

- N-Cyanomethylation of 6-methoxyindole: Reaction of 6-methoxyindole with chloroacetonitrile in the presence of a base like sodium hydride.
- Reduction of the nitrile: The resulting 1-(cyanomethyl)-6-methoxyindole can be reduced to the corresponding amine using a reducing agent like lithium aluminum hydride or through catalytic hydrogenation.

Note: These are generalized procedures and would require optimization for the specific synthesis of **(6-Methoxy-1H-indol-3-yl)methanamine**. All synthetic work should be carried out by trained chemists in a properly equipped laboratory, following all safety precautions outlined in this guide.

Biological Activity and Signaling Pathways

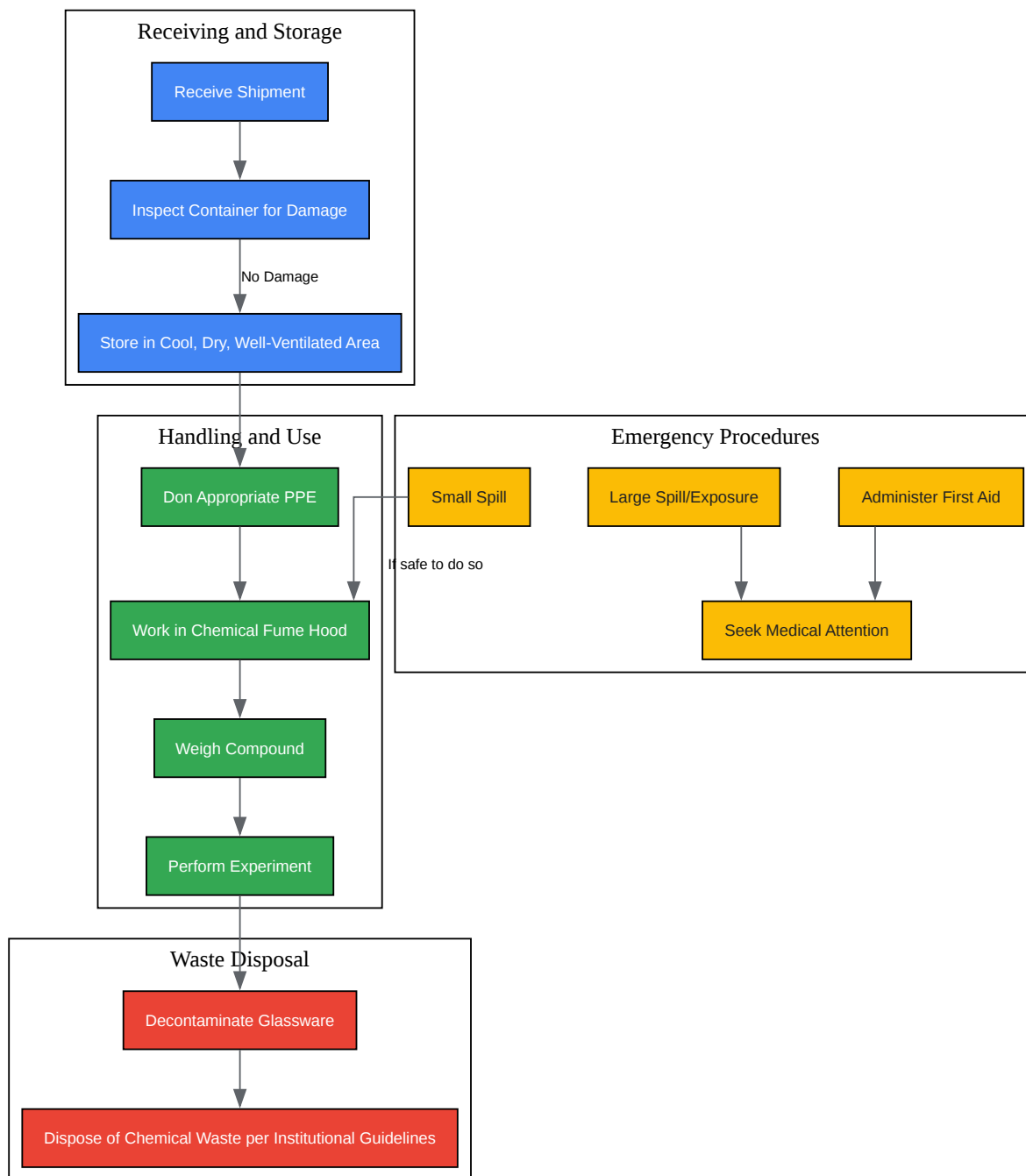
The specific biological activity and signaling pathways of **(6-Methoxy-1H-indol-3-yl)methanamine** are not well-documented in the public domain. However, the broader class of 6-methoxyindole derivatives has been investigated for various pharmacological activities.

- Melatonin Receptor Agonism: Several 6-methoxyindole derivatives have been synthesized and shown to be potent agonists at melatonin receptors.[8] This suggests that **(6-Methoxy-1H-indol-3-yl)methanamine** could potentially interact with the melatonergic system, which is involved in regulating circadian rhythms, sleep, and mood.
- Serotonin Receptor Interaction: The indole scaffold is structurally similar to serotonin. Studies on related N,N-dimethyltryptamines (which share the indol-3-yl-methanamine core structure) show high binding affinities for various serotonin receptors, particularly 5-HT_{1a}, 5-HT_{1e/1p}, 5-HT_{2a}, 5-HT_{5a}, 5-HT₆, and 5-HT₇ subtypes.[9] The methoxy substitution on the indole ring is known to influence the affinity and selectivity for these receptors.[10][11]

- Other Potential Activities: The 6-methoxyindole scaffold is present in molecules investigated for a range of other biological activities, including as inhibitors of tryptophan dioxygenase, T cell kinase, VEGFR-2, and HIV-1.[6] They have also been studied as potential anticancer and anti-inflammatory agents.[12]

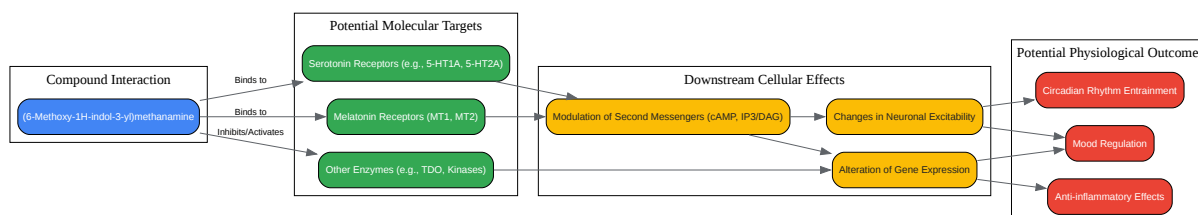
Further in vitro and in vivo studies are necessary to elucidate the specific biological targets and signaling pathways of **(6-Methoxy-1H-indol-3-yl)methanamine**.

Visualizations



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Caption: Safe handling workflow for **(6-Methoxy-1H-indol-3-yl)methanamine**.



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Caption: Putative signaling pathways for **(6-Methoxy-1H-indol-3-yl)methanamine**.

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